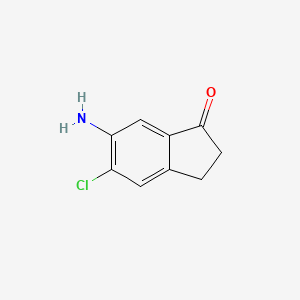

6-amino-5-chloro-2,3-dihydro-1H-inden-1-one

Overview

Description

6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one, also known as 6-ACID, is a synthetic compound that is widely used in scientific research. It is a heterocyclic compound with a cyclopentadienyl ring and an aminopyridine group. 6-ACID has a wide range of applications in the laboratory, including in the synthesis of other compounds, and in the study of biological processes.

Scientific Research Applications

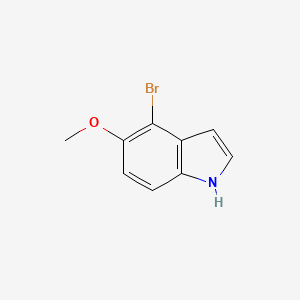

Biological Potential of Indole Derivatives

Field

Biological Sciences

Application

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods

Researchers synthesize a variety of indole derivatives to study their biological activities .

Results

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Antibacterial and Antifungal Studies of 2,3-Dihydro-1H-Inden-1-One Derivatives

Field

Chemistry and Microbiology

Application

2,3-Dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .

Methods

A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

Results

Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

Indole Derivatives in Alkaloids

Field

Chemistry and Pharmacology

Application

Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .

Methods

Researchers synthesize a variety of indole derivatives and study their biological activities .

Results

Indoles, both natural and synthetic, show various biologically vital properties .

Heterocyclic Compounds in Various Industries

Field

Chemistry and Industrial Applications

Application

Heterocyclic compounds, such as indole derivatives, have applications in the production of dyestuff, sanitizers, corrosion inhibitors, antioxidants, and copolymer synthesis .

Methods

These compounds are synthesized and used in various industrial processes .

Results

The use of heterocyclic compounds has improved the efficiency and effectiveness of various industrial processes .

Coumarins in Medical Research

Field

Medicine and Pharmacology

Application

Coumarins, which are structurally similar to indole derivatives, have been tested for various medical applications, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Methods

Researchers synthesize various coumarin derivatives and test their biological activities .

Results

Many coumarin derivatives have shown promising results in these medical applications .

1,5-Diketones in Medical Research

Application

1,5-Diketones, which are structurally similar to “6-amino-5-chloro-2,3-dihydro-1H-inden-1-one”, have shown antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They find application in the cardiovascular, central nervous system, and hormonal diseases .

Methods

These compounds are synthesized and their biological activities are tested .

Results

1,5-Diketones have shown promising results in these medical applications .

properties

IUPAC Name |

6-amino-5-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFHXNRLFZLFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622580 | |

| Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5-chloro-2,3-dihydro-1H-inden-1-one | |

CAS RN |

64220-31-1 | |

| Record name | 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

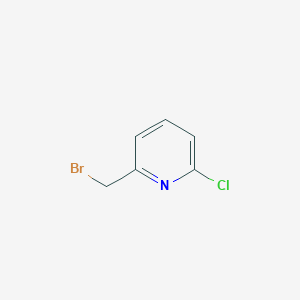

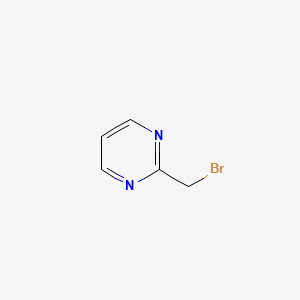

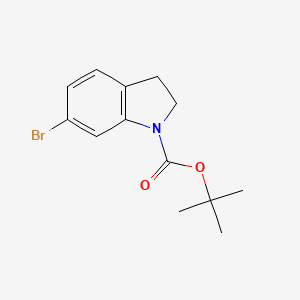

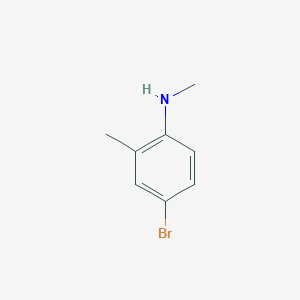

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)